1-Azido-3-bromo-2-fluorobenzene
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Description
“1-Azido-3-bromo-2-fluorobenzene” is an aromatic compound that contains an azide group, a bromine atom, and a fluorine atom attached to a benzene ring . It is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .
Synthesis Analysis
The synthesis of “this compound” involves the use of organic azides . Organic azides are used in the synthesis of various heterocycles . The polar character of the azido group has a remarkable effect on their bond lengths and angles .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using the IUPAC Standard InChI . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
“this compound” is used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . It is also used as a reactant with cyclopenta-1,3-diene to produce 1,4-dihydro-1,4-methano-naphthalene .
Physical And Chemical Properties Analysis
The physical properties of “this compound” include density, color, hardness, melting and boiling points, and electrical conductivity . The chemical properties include flammability, toxicity, acidity, reactivity, and heat of combustion .
Safety and Hazards
Properties
IUPAC Name |
1-azido-3-bromo-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-4-2-1-3-5(6(4)8)10-11-9/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHKVOVYGRYDPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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